

Flow cytometry analysis of tumor-associated macrophages after Sulfatinib

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Compound of Interest		
Compound Name:	Sulfatinib	
Cat. No.:	B3028297	Get Quote

Application Note: Modulating the Tumor Microenvironment with Sulfatinib

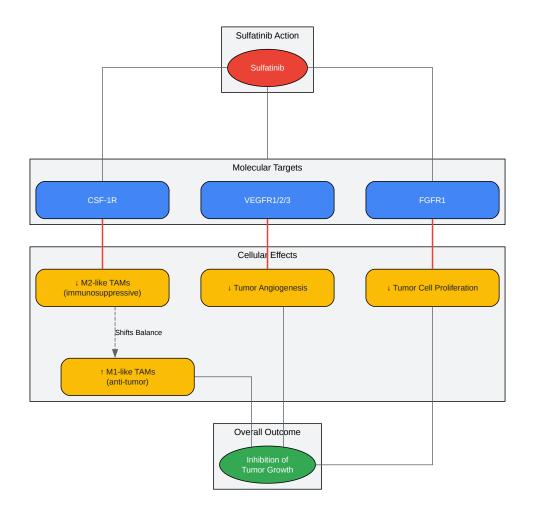
Introduction **Sulfatinib** (also known as Surufatinib) is an oral, small-molecule tyrosine kinase inhibitor that targets key pathways involved in tumor angiogenesis and immune evasion.[1] Its unique mechanism of action involves the simultaneous inhibition of vascular endothelial growth factor receptors (VEGFR1, 2, and 3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor-1 receptor (CSF-1R).[2] The inhibition of CSF-1R is particularly significant for modulating the tumor microenvironment (TME), as CSF-1R signaling is critical for the recruitment, differentiation, and survival of tumor-associated macrophages (TAMs).[3][4]

Mechanism of Action on TAMs TAMs are a major component of the TME and often exhibit an M2-like phenotype, which is associated with immunosuppression, tumor progression, and angiogenesis.[5] By blocking the CSF-1/CSF-1R signaling pathway, **Sulfatinib** can reduce the infiltration and survival of these immunosuppressive M2-like TAMs.[6][7][8] This action can shift the balance within the TME, potentially reprogramming the macrophage population towards a more anti-tumor M1-like phenotype, thereby enhancing anti-tumor immunity and inhibiting tumor growth.[8][9] Flow cytometry is an indispensable tool for quantifying these changes in TAM populations and phenotypes following **Sulfatinib** treatment.

Sulfatinib Signaling Pathway Inhibition

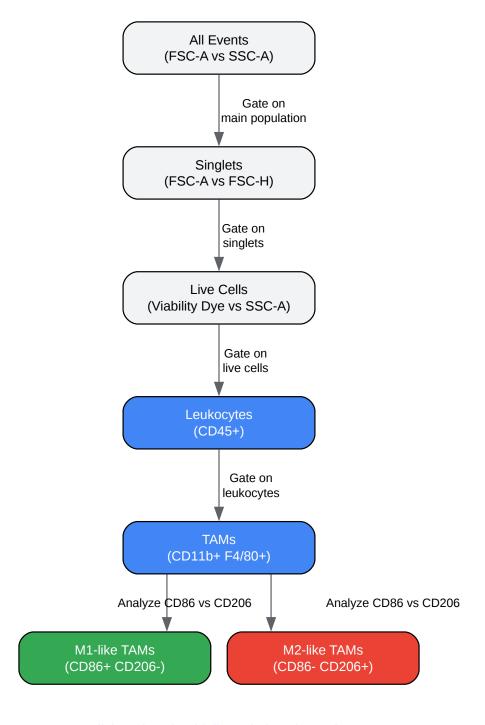


Below is a diagram illustrating the key signaling pathways inhibited by **Sulfatinib**, leading to both anti-angiogenic and immunomodulatory effects.









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